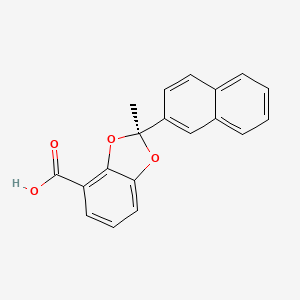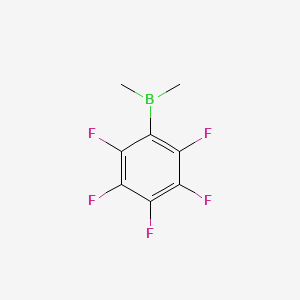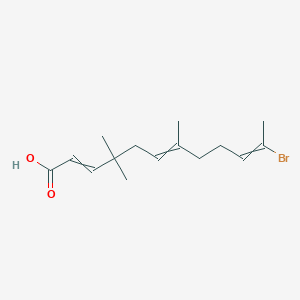![molecular formula C11H11F2N B14254381 4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene CAS No. 287973-26-6](/img/structure/B14254381.png)
4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluoro-10-azatricyclo[63102,7]dodeca-2,4,6-triene is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
The synthesis of 4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the hydrogenation of a precursor compound in the presence of a palladium-carbon catalyst. For example, 1-(4,5-diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone can be hydrogenated in methanol under hydrogen pressure to yield the desired product . Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
4,5-Difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium-carbon catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include methanol as a solvent, hydrogen gas for reduction, and various oxidizing agents for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4,5-Difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar compounds to 4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene include:
4,5-Dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene: Differing by the presence of nitro groups instead of fluorine atoms.
1-(4,5-Dinitro-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone: A derivative with additional functional groups.
The uniqueness of this compound lies in its specific fluorine substitutions, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
287973-26-6 |
|---|---|
Fórmula molecular |
C11H11F2N |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C11H11F2N/c12-10-2-8-6-1-7(5-14-4-6)9(8)3-11(10)13/h2-3,6-7,14H,1,4-5H2 |
Clave InChI |
KMIROODCYQMZLK-UHFFFAOYSA-N |
SMILES canónico |
C1C2CNCC1C3=CC(=C(C=C23)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


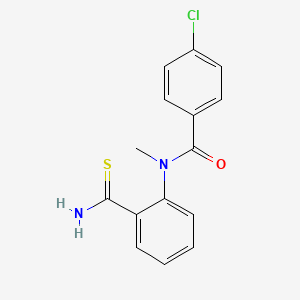
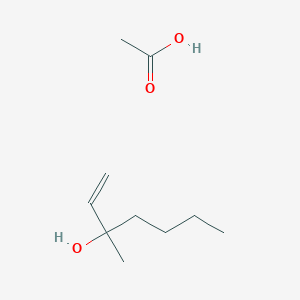
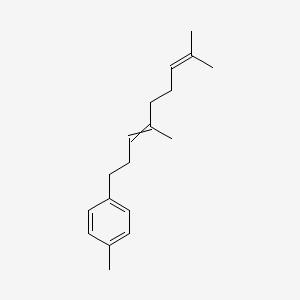
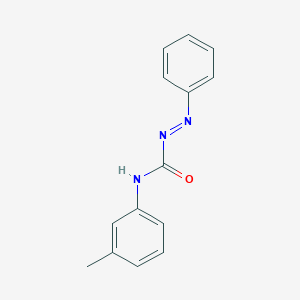
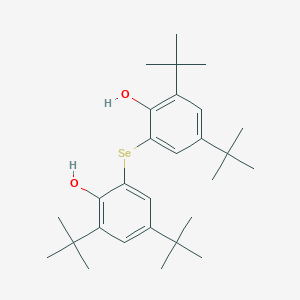
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
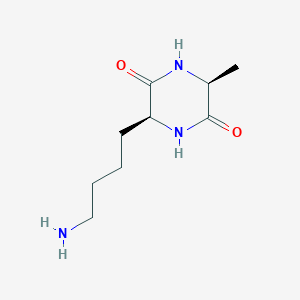
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)

![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
